Product packaging for AZD9291-345(Cat. No.:)

AZD9291-345

Cat. No.: B1191580
M. Wt: 345.39776
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Background of Epidermal Growth Factor Receptor (EGFR) Inhibition in Cancer Therapy

The epidermal growth factor receptor (EGFR) is a transmembrane protein tyrosine kinase that plays a critical role in cell growth, proliferation, and survival. nih.gov In many cancers, including a significant subset of NSCLC, EGFR is overexpressed or harbors activating mutations that lead to constitutive downstream signaling, driving tumor development and progression. nih.govmims.comspandidos-publications.com The discovery of these activating EGFR mutations, such as exon 19 deletions and the L858R point mutation in exon 21, revolutionized the treatment of NSCLC, identifying a specific patient population likely to benefit from targeted therapy. nih.govspandidos-publications.comuni.luguidetopharmacology.org

The success of targeting EGFR in NSCLC paved the way for the development of small molecule tyrosine kinase inhibitors (TKIs) designed to block EGFR kinase activity. nih.govnih.govmims.com

Evolution of Tyrosine Kinase Inhibitors (TKIs) and the Rationale for Third-Generation Agents

The advent of first-generation EGFR TKIs, such as gefitinib (B1684475) and erlotinib (B232), marked a paradigm shift, demonstrating significant clinical benefit and improved outcomes compared to traditional chemotherapy in patients with EGFR-activating mutations. nih.govnih.govmims.comspandidos-publications.comuni.lu These reversible inhibitors bind to the ATP-binding site of the EGFR kinase domain. mims.com

Despite initial success, the majority of patients treated with first-generation TKIs eventually develop acquired resistance, leading to disease progression. mims.comspandidos-publications.commims.comnih.govnih.govnih.gov The most common mechanism of acquired resistance, observed in over 50% of cases, is the emergence of a secondary point mutation in the EGFR gene, T790M. spandidos-publications.commims.comnih.govnih.govnih.gov This gatekeeper mutation alters the ATP-binding pocket, reducing the affinity of first-generation TKIs while maintaining the enzyme's catalytic activity. mims.com

Second-generation EGFR TKIs, such as afatinib (B358) and dacomitinib, were developed as irreversible inhibitors designed to overcome some resistance mechanisms. nih.govspandidos-publications.comuni.lu While active against sensitizing mutations and showing some activity against T790M in vitro, their efficacy against T790M in the clinic was limited, and they often inhibited wild-type EGFR, leading to dose-limiting toxicities. nih.govspandidos-publications.comnih.gov

The need to effectively target the T790M resistance mutation while sparing wild-type EGFR drove the development of third-generation EGFR TKIs. mims.comspandidos-publications.comnih.govnih.govnih.govnih.govharvard.educiteab.comharvard.eduidrblab.netpharmgkb.org These agents were specifically designed to covalently bind to the cysteine residue at position 797 (C797) in the EGFR kinase domain, allowing for potent and selective inhibition of both activating and T790M mutant forms of EGFR. spandidos-publications.comnih.govnih.govharvard.eduguidetopharmacology.org

Significance of AZD9291-345 in Addressing EGFR-Mutant Cancer Challenges

This compound (Osimertinib mesylate) is a representative third-generation EGFR TKI developed to address the challenge of T790M-mediated resistance. harvard.edupharmgkb.orgnih.govmiami.edueczacidergisi.com.trgu.se It is an irreversible inhibitor that potently targets both EGFR-activating mutations (exon 19 deletions and L858R) and the T790M resistance mutation. mims.comspandidos-publications.comnih.govnih.govnih.govharvard.educiteab.compharmgkb.orgguidetopharmacology.orgmiami.edueczacidergisi.com.trnih.gov A key feature of AZD9291 is its selectivity for mutant EGFR over wild-type EGFR, which contributes to a more favorable tolerability profile compared to earlier generation inhibitors. spandidos-publications.comnih.govnih.govnih.govharvard.educiteab.compharmgkb.orgmiami.edueczacidergisi.com.trnih.gov This selectivity is attributed to its specific binding mode, involving a covalent bond with Cys-797. nih.govnih.govharvard.eduguidetopharmacology.org

The development of this compound represented a crucial step in overcoming acquired resistance to first and second-generation EGFR TKIs in patients whose tumors developed the T790M mutation. mims.comspandidos-publications.comnih.govnih.govnih.govguidetopharmacology.org

Overview of Preclinical Research Landscape for this compound

Extensive preclinical research has been conducted to characterize the activity of AZD9291 (Osimertinib), the active component of this compound. These studies have utilized a variety of in vitro and in vivo models to evaluate its potency, selectivity, and efficacy against different EGFR mutation profiles. Preclinical investigations were instrumental in demonstrating the potential of AZD9291 to overcome T790M resistance and provided the rationale for its clinical development. nih.govnih.govnih.govharvard.edupharmgkb.orgguidetopharmacology.orgmiami.edunih.govsketchfab.comguidetopharmacology.orgguidetopharmacology.orgidrblab.netresearchgate.net Studies also explored its pharmacokinetic properties, including brain penetration, which is particularly relevant for treating brain metastases, a common site of progression in EGFR-mutant NSCLC. nih.govguidetopharmacology.org

Properties

Molecular Formula

C20H19N5O

Molecular Weight

345.39776

SMILES

NC1=CC(NC2=NC(C3=CN(C4=C3C=CC=C4)C)=CC=N2)=C(C=C1)OC

Appearance

white solid powder

Synonyms

AZD9291345;  AZD-9291345;  AZD 9291345; 6-methoxy-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

Origin of Product

United States

Molecular Mechanism of Action of Azd9291 345

Direct Target Engagement and Binding Characteristics

AZD9291-345 exhibits potent inhibitory activity by binding to the ATP-binding site of the EGFR kinase. This binding is characterized by its selectivity for mutant forms of the receptor and its irreversible nature amegroups.orgnih.gov.

Specificity for Mutant Epidermal Growth Factor Receptor (EGFRm+)

This compound is designed to selectively target activating EGFR mutations (EGFRm+), which are common drivers in non-small cell lung cancer (NSCLC) nih.govharvard.edu. These mutations, such as exon 19 deletions and the L858R point mutation, lead to constitutive activation of the EGFR kinase harvard.edu.

This compound demonstrates potent inhibitory activity against EGFR with exon 19 deletions. In cell line models such as PC9, which harbor this mutation, this compound has shown significant anti-proliferative effects and inhibition of EGFR phosphorylation nih.govharvard.edu. Studies using PC9 cells have reported IC50 values in the low nanomolar range, indicating high potency against this specific mutation amegroups.orgnih.govharvard.edumedchemexpress.com. For instance, mean IC50 values for AZD9291 in PC-9 cells have been reported around 8 nM in cell proliferation assays and 13-17 nM in EGFR phosphorylation assays nih.govharvard.edumedchemexpress.comapexbt.comnih.gov.

Similarly, this compound is highly effective against the L858R point mutation in EGFR. In cell line models like H3255, which carry the L858R mutation, this compound inhibits EGFR phosphorylation and cell proliferation with low nanomolar IC50 values nih.govharvard.edu. Reported IC50 values for AZD9291 in H3255 cells are approximately 12 nM in recombinant enzyme assays and 17-54 nM in cellular phosphorylation assays nih.govharvard.edu.

A key feature of this compound is its potent activity against the acquired T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs nih.govharvard.edubiomolther.org. The T790M mutation increases the affinity of EGFR for ATP, reducing the effectiveness of earlier inhibitors harvard.edu. This compound effectively overcomes this resistance mechanism nih.govbiomolther.orgacs.org. Studies comparing activity against EGFRm+ with and without the T790M mutation consistently show potent inhibition of the double mutant (e.g., L858R/T790M or Exon 19 deletion/T790M) amegroups.orgnih.gov. For example, in recombinant enzyme assays, AZD9291 showed an apparent IC50 of 1 nM against L858R/T790M, compared to 12 nM against L858R alone nih.gov. In cell lines harboring the T790M mutation (e.g., H1975 with L858R/T790M or PC-9VanR with Exon 19 deletion/T790M), mean IC50 values for AZD9291 are typically below 15 nM in phosphorylation assays and in the low nanomolar range in cell proliferation assays amegroups.orgnih.govharvard.edumedchemexpress.com.

Irreversible Covalent Binding to Cysteine-797 (Cys-797) Residue

This compound is an irreversible inhibitor that forms a covalent bond with a specific cysteine residue at position 797 (Cys-797) within the ATP-binding site of the EGFR kinase domain nih.govbiomolther.orgaacrjournals.orgfrontiersin.orgguidetopharmacology.orgnih.govresearchgate.netnih.gov. This covalent interaction is mediated by an acrylamide (B121943) group on the this compound molecule nih.govbiomolther.orgaacrjournals.orgresearchgate.net. The formation of this irreversible bond leads to sustained inhibition of EGFR kinase activity, which is crucial for overcoming the resistance conferred by the T790M mutation nih.govbiomolther.org. The covalent binding to Cys797 is a defining characteristic of third-generation EGFR TKIs like this compound, distinguishing them from earlier reversible inhibitors acs.orgnih.gov.

Differential Activity Against Wild-Type EGFR (WT-EGFR)

A significant advantage of this compound is its reduced potency against wild-type EGFR compared to its activity against EGFRm+ and EGFRm+/T790M mutants amegroups.orgnih.govharvard.edubiomolther.orgnih.govnih.govaacrjournals.org. This differential activity contributes to a wider therapeutic window, potentially leading to fewer side effects associated with inhibiting normal EGFR signaling harvard.edunih.govaacrjournals.org. In various in vitro assays, this compound shows significantly higher IC50 values for WT-EGFR compared to the mutant forms amegroups.orgnih.govharvard.eduapexbt.comnih.gov. For example, reported mean IC50 values for AZD9291 against WT-EGFR in cell lines range from 461 nM to 1865 nM, which is considerably higher than the nanomolar potency observed against mutant EGFR amegroups.orgnih.govharvard.edumedchemexpress.com. In recombinant enzyme assays, AZD9291 demonstrated nearly 200 times greater potency against L858R/T790M than wild-type EGFR nih.govnih.gov.

Here is a summary of representative IC50 data for this compound from in vitro studies:

EGFR StatusCell Line / Assay TypeRepresentative IC50 (nM)Source Index
Exon 19 DeletionPC9 cells8 - 17 amegroups.orgnih.govmedchemexpress.com
L858RH3255 cells17 - 54 nih.govharvard.edu
L858R/T790MH1975 cells5 - 15 amegroups.orgnih.govharvard.edu
Exon 19 Del/T790MPC-9VanR cells11 - 40 nih.govmedchemexpress.com
Wild-Type EGFRVarious cell lines461 - 1865 amegroups.orgnih.govharvard.edumedchemexpress.com
L858R (Recombinant)Enzyme Assay12 nih.gov
L858R/T790M (Recombinant)Enzyme Assay1 nih.gov
Wild-Type (Recombinant)Enzyme Assay~200x higher than L858R/T790M nih.govnih.gov

Downstream Signaling Pathway Modulation

Inhibition of EGFR by this compound leads to the modulation of several key downstream signaling pathways critical for cell proliferation, survival, and apoptosis.

Inhibition of EGFR Phosphorylation

The primary molecular action of this compound is the potent inhibition of EGFR autophosphorylation. By binding irreversibly to the kinase domain, this compound prevents the phosphorylation of tyrosine residues on the EGFR protein, which is essential for activating downstream signaling cascades. wikipedia.orgresearchgate.netmdpi.comebi.ac.uk Studies have demonstrated that this compound effectively inhibits EGFR phosphorylation in various cancer cell lines harboring sensitizing EGFR mutations and the T790M resistance mutation. researchgate.netmdpi.com For instance, treatment with AZD9291 has been shown to inhibit the phosphorylation of EGFR at residues Tyr1068 and Tyr1173 in a concentration-dependent manner in EGFR T790M-positive non-small cell lung cancer (NSCLC) cells. wikipedia.org This inhibition is more pronounced against mutant EGFR compared to wild-type EGFR. researchgate.net

Regulation of AKT Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a major downstream signaling route activated by EGFR, promoting cell survival, growth, and proliferation. researchgate.netoncotarget.comjetir.orgnih.gov Inhibition of EGFR phosphorylation by this compound leads to a subsequent reduction in the phosphorylation status of key proteins in the AKT pathway, particularly AKT itself. wikipedia.orgresearchgate.netnih.gov Research indicates that AZD9291 treatment results in the inhibition of p-AKT levels in EGFR-mutant cancer cells. wikipedia.orgresearchgate.net This suppression of AKT signaling contributes to the anti-proliferative and pro-apoptotic effects of this compound. wikipedia.orgnih.gov

Modulation of ERK Pathway

The RAS-RAF-MEK-ERK signaling pathway is another crucial cascade downstream of EGFR that regulates cell proliferation, differentiation, and survival. jetir.org this compound modulates the ERK pathway by inhibiting the phosphorylation of ERK (p-ERK) in EGFR-mutant sensitive cells. wikipedia.org However, reactivation of the ERK pathway has been identified as a mechanism of acquired resistance to this compound in some contexts. Despite this, in sensitive cells, the inhibition of p-ERK by this compound is a significant component of its mechanism of action, contributing to reduced cell proliferation. wikipedia.org

Impact on mTOR Signaling

The mechanistic target of rapamycin (B549165) (mTOR) pathway, often acting downstream of PI3K/AKT, plays a central role in regulating cell growth, proliferation, and survival. wikipedia.org While this compound primarily targets EGFR, its inhibitory effects on the upstream PI3K/AKT pathway can consequently impact mTOR signaling. Studies have shown that AZD9291 can affect the phosphorylation of downstream targets of mTOR, such as ribosomal protein S6. mdpi.comebi.ac.uk Inhibition of S6 phosphorylation indicates a modulation of mTOR pathway activity following this compound treatment. mdpi.comebi.ac.uk

Effects on Apoptosis-Associated Proteins (e.g., Bim, Mcl-1)

Induction of apoptosis is a critical mechanism by which this compound exerts its anti-tumor effects in EGFR-mutant cancer cells. This process involves the modulation of key proteins from the BCL-2 family, which regulate the intrinsic apoptotic pathway. Specifically, this compound treatment has been shown to influence the balance between pro-apoptotic proteins like Bim (BCL2L11) and anti-apoptotic proteins like Mcl-1 (MCL1). Research indicates that this compound can lead to an increase in Bim protein levels and a decrease in Mcl-1 protein levels in sensitive EGFR-mutant NSCLC cells. This modulation is thought to occur, at least in part, through the regulation of protein degradation. The resulting shift in the Bim/Mcl-1 ratio favors the induction of apoptosis.

Summary of this compound Effects on Key Signaling Proteins

Pathway/ProteinEffect of this compound Treatment (in sensitive cells)Observation
EGFR PhosphorylationInhibitionDecreased p-EGFR levels
AKT PhosphorylationInhibitionDecreased p-AKT levels
ERK PhosphorylationInhibitionDecreased p-ERK levels
mTOR Signaling (via S6)Modulation (Inhibition of S6 phosphorylation)Decreased p-S6 levels
Bim (BCL2L11)Increased levelsElevated Bim protein
Mcl-1 (MCL1)Decreased levelsReduced Mcl-1 protein

Note: Observations are based on research findings in sensitive EGFR-mutant cancer cell lines. wikipedia.orgmdpi.comebi.ac.uk

Detailed Research Findings Examples:

Studies using Western blotting have provided visual evidence of the impact of AZD9291 on the phosphorylation status of EGFR, AKT, and ERK. For example, in NCI-H1975 cells (EGFR L858R/T790M), treatment with increasing concentrations of Osimertinib (B560133) (AZD9291) resulted in a clear decrease in the levels of p-EGFR, p-AKT, and p-ERK. wikipedia.org Similarly, in sensitive EGFR-mutant NSCLC cell lines, AZD9291 treatment led to suppressed ERK phosphorylation, accompanied by observable increases in Bim protein and decreases in Mcl-1 protein.

These findings highlight the multi-faceted molecular mechanism of this compound, primarily centered on inhibiting mutant EGFR activity and consequently modulating critical downstream pathways and apoptosis-associated proteins to exert its therapeutic effects.

Preclinical Pharmacological Activity of Azd9291 345

In Vitro Efficacy Studies

Cell Line Proliferation Inhibition (e.g., PC9, H1975, PC9VanR, H3255, H1650)

AZD9291 has demonstrated significant anti-proliferative activity in non-small cell lung cancer (NSCLC) cell lines with EGFR mutations. Studies have shown that AZD9291 effectively inhibits the growth of cell lines with sensitizing EGFR mutations, such as PC-9 (exon 19 deletion) and H3255 (L858R), as well as those with the T790M resistance mutation, including H1975 (L858R/T790M) and PC-9VanR (exon 19 deletion/T790M). In contrast, the compound shows significantly less activity in wild-type EGFR cell lines.

The half-maximal inhibitory concentration (IC50) values from various studies highlight the potency of AZD9291 against these mutant cell lines. For instance, in cellular proliferation assays, AZD9291 exhibited IC50 values of 8 nM in PC-9 cells, 11 nM in H1975 cells, and 40 nM in PC9VanR cells.

Cell LineEGFR Mutation StatusAZD9291 IC50 (nM)
PC-9Exon 19 deletion8
H1975L858R/T790M11
PC-9VanRExon 19 deletion/T790M40
H3255L858RData not available in provided context
H1650Exon 19 deletionData not available in provided context

Cellular Phosphorylation Assays

AZD9291 potently inhibits the phosphorylation of EGFR in cell lines harboring sensitizing and T790M resistance mutations. nih.gov In cellular phospho-EGFR ELISA assays, AZD9291 demonstrated potent inhibition of EGFR phosphorylation across various mutant cell lines. The apparent IC50 values for pEGFR inhibition were 17 nM in PC-9, 15 nM in H1975, 6 nM in PC-9VanR, 54 nM in H3255, and 13 nM in H1650 cells. nih.gov This inhibition of EGFR phosphorylation leads to the suppression of downstream signaling pathways critical for cell survival and proliferation.

Cell LineEGFR Mutation StatusAZD9291 Apparent pEGFR IC50 (nM)
PC-9Exon 19 deletion17
H1975L858R/T790M15
PC-9VanRExon 19 deletion/T790M6
H3255L858R54
H1650Exon 19 deletion13

Clonogenic Survival Assays

Clonogenic survival assays, which assess the ability of a single cell to form a colony, have been used to evaluate the long-term inhibitory effect of AZD9291. In these assays, treatment with AZD9291 has been shown to significantly inhibit colony formation in EGFR-mutant cell lines. For example, in H1975 cells, which harbor the L858R and T790M mutations, osimertinib (B560133) treatment effectively reduces the number of surviving colonies, indicating a sustained inhibition of cell proliferation and reproductive integrity. nih.govresearchgate.net

Cell Cycle Progression Analysis (e.g., G2/M phase arrest)

The effect of AZD9291 on cell cycle progression has been investigated in various NSCLC cell lines. While some studies have reported that osimertinib can induce a G1 phase arrest, other research has shown that in certain contexts, particularly in the development of resistance, there can be an increase in the proportion of cells in the G2 phase. For instance, H1975 osimertinib-resistant cells were found to have fewer cells in the G1 phase and more cells in the G2 phase compared to the parental H1975 cells. nih.gov This suggests that the impact of AZD9291 on cell cycle can be complex and may vary depending on the specific cellular context and resistance mechanisms.

DNA Damage and Repair Modulation (e.g., γ-H2AX levels)

Recent studies have indicated that AZD9291 can induce DNA damage in EGFR-mutant NSCLC cells. nih.gov A key marker of DNA double-strand breaks is the phosphorylation of histone H2AX, forming γ-H2AX foci. nih.gov Treatment with osimertinib has been shown to increase the formation of γ-H2AX foci in sensitive cell lines such as PC-9 and HCC827. nih.gov This induction of DNA damage appears to be a critical component of its therapeutic efficacy. Furthermore, enforced inhibition of Topo IIα in osimertinib-resistant cells has been shown to restore their sensitivity to the drug, leading to increased DNA damage as evidenced by a higher number of cells with positive nuclear γ-H2AX foci staining. nih.gov

In Vivo Efficacy Studies in Animal Models

The preclinical in vivo assessment of AZD9291, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has demonstrated significant antitumor activity across a range of animal models. These studies have been crucial in establishing the compound's potency and selectivity against both EGFR-sensitizing (EGFRm+) and T790M resistance mutations, which are common causes of failure for earlier-generation EGFR TKIs.

Xenograft Tumor Models (e.g., PC9, H1975)

AZD9291 has been extensively evaluated in xenograft models, where human non-small cell lung cancer (NSCLC) cell lines are implanted into immunodeficient mice. These models represent key clinical scenarios of EGFR-mutant lung cancer. In models using the PC-9 cell line, which harbors an exon 19 deletion (ex19del), and the H1975 cell line, which carries both the L858R sensitizing mutation and the T790M resistance mutation, AZD9291 induced significant, dose-dependent tumor regression. nih.govresearchgate.net Tumor shrinkage was observed at doses as low as 2.5 mg/kg/day in both PC-9 and H1975 models after 14 days of treatment. nih.govresearchgate.net

Similar efficacy has been noted in other xenograft models, including H3255 (L858R) and PC-9VanR (ex19del/T790M). nih.govresearchgate.net Long-term daily oral administration of AZD9291 resulted in complete and durable macroscopic responses in both PC-9 and H1975 xenografts. nih.govaacrjournals.org For instance, in the PC-9 model, no visible tumors were evident after 40 daily doses, and this complete response was sustained for over 200 days. nih.govresearchgate.net In the H1975 model, complete responses were observed in the majority of tumors, with no evidence of progression during 200 days of continuous treatment. nih.govaacrjournals.org These studies highlight the profound and sustained antitumor activity of AZD9291 in xenograft models representing both TKI-sensitive and T790M-resistant NSCLC. nih.govpatsnap.com

Xenograft ModelEGFR MutationKey FindingReference
PC-9exon 19 deletionSignificant dose-dependent regression; complete, durable responses with long-term dosing. nih.govresearchgate.net
H1975L858R/T790MProfound tumor shrinkage at low doses; complete responses maintained for over 200 days. nih.govaacrjournals.org
H3255L858RTumor shrinkage observed after 14 days of administration. nih.govresearchgate.net
PC-9VanRexon 19 deletion/T790MDemonstrated significant anti-proliferative activity and tumor growth regression. harvard.edu

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into immunodeficient mice, are considered to more accurately reflect the heterogeneity and complexity of human tumors. nih.gov While detailed studies focusing solely on AZD9291-345 in PDX models are less extensively reported in the provided context, the utility of these models for evaluating targeted therapies is well-established. For instance, PDX models have been used to study the combination of osimertinib (AZD9291) with other agents, such as the MET inhibitor savolitinib (B612288), in MET-amplified, EGFR-mutant NSCLC that had progressed on a prior EGFR TKI. amegroups.org In such a model, the combination therapy demonstrated significantly better antitumor activity, achieving 90% or more tumor regression, whereas single-agent osimertinib was ineffective. amegroups.org This underscores the value of PDX models in investigating mechanisms of resistance and evaluating novel combination strategies.

Transgenic Animal Models

Genetically engineered mouse models (GEMMs), or transgenic models, that develop lung adenocarcinomas driven by specific EGFR mutations provide a powerful tool for in vivo efficacy studies. AZD9291 has shown profound and sustained regression in tetracycline-inducible transgenic models expressing EGFRL858R or the double mutant EGFRL858R+T790M. nih.gov In these models, AZD9291 proved effective at shrinking tumors. patsnap.com

More recent developments include novel transgenic mouse models expressing murine Egfr with an exon 19 deletion or an L860R mutation (equivalent to the human L858R). nih.gov Cell lines derived from these tumors were sensitive to AZD9291. When these cells were propagated in syngeneic mice, treatment with AZD9291 resulted in deep and durable tumor shrinkage. nih.gov These transgenic models are particularly valuable as they allow for the study of the drug's efficacy within a host with a competent immune system, offering insights that cannot be gained from xenograft studies in immunodeficient mice. nih.gov

Efficacy in Specific Disease Models (e.g., Leptomeningeal Carcinomatosis)

Leptomeningeal carcinomatosis (LMC) is a devastating complication of NSCLC, and effective treatments are urgently needed. Preclinical models have been established to test the efficacy of drugs against this condition. In an in vivo imaging model of LMC using PC-9 cells injected into the leptomeningeal space of mice, AZD9291 demonstrated high efficacy. nih.govnih.gov Treatment with AZD9291 significantly delayed the development of LMC. nih.govnih.gov Furthermore, in a model where LMC had progressed despite treatment with an earlier-generation TKI (erlotinib), a higher dose of AZD9291 was able to induce regression of the established LMC. nih.gov Similarly, in a brain metastasis model using PC-9 cells, AZD9291 treatment caused significant tumor regression. escholarship.orgresearchgate.net These findings suggest that AZD9291 can effectively target EGFR-mutant NSCLC in the central nervous system. nih.govescholarship.org

Assessment of Tumor Growth Regression

Across all tested in vivo models, AZD9291 has consistently demonstrated the ability to cause profound and sustained tumor growth regression. nih.govaacrjournals.org The regression is dose-dependent, with significant effects seen at doses that are well tolerated in animals. nih.gov

In xenograft models like PC-9 and H1975, long-term daily dosing led to complete macroscopic responses, where tumors became non-measurable and remained so for extended periods, even after treatment cessation in some cases. nih.govaacrjournals.org For example, after 40 daily doses, 8 out of 8 PC-9 tumors became non-visible. nih.govresearchgate.net In H1975 xenografts, 10 of 12 tumors showed a complete response. nih.gov The regression induced by AZD9291 was shown to be superior to that of first-generation TKIs like gefitinib (B1684475) in comparative studies. nih.gov

Animal ModelTumor TypeObserved RegressionReference
Xenograft (PC-9)EGFR ex19delComplete and durable macroscopic response; no visible tumors after 40 doses, sustained for >200 days. nih.govresearchgate.net
Xenograft (H1975)EGFR L858R/T790MComplete responses in 10 of 12 tumors; maintained for 200 days. nih.gov
TransgenicEGFR L858R or L858R/T790MProfound and sustained tumor regression. nih.gov
Leptomeningeal Carcinomatosis ModelEGFR ex19del (PC-9)Delayed LMC development and regressed established LMC refractory to erlotinib (B232). nih.gov
Brain Metastasis ModelEGFR ex19del (PC-9)Significantly regressed brain tumors. escholarship.org

Pharmacodynamic Marker Modulation in Animal Models

To confirm that the observed tumor regression was due to the intended mechanism of action, pharmacodynamic (PD) studies were conducted in animal models. These studies measured the effect of AZD9291 on EGFR signaling pathways within the tumor tissue. nih.govharvard.edu In mice bearing H1975 xenografts, a single dose of AZD9291 resulted in strong inhibition of phosphorylated EGFR (pEGFR). nih.gov This inhibition was sustained, remaining significantly diminished even 30 hours post-dose, which is consistent with the compound's irreversible binding mechanism. nih.gov

The inhibition of pEGFR led to a corresponding blockade of key downstream signaling molecules, including phospho-ERK (pERK) and S6. nih.govnih.gov While the inhibition of downstream markers was also maximal at around 6 hours, it appeared more transient compared to the sustained inhibition of pEGFR. nih.gov Similar PD effects, including the inhibition of EGFR phosphorylation and downstream S6 phosphorylation, were observed in the LMC models, correlating with the antitumor activity seen in that specific disease setting. nih.govnih.gov These PD studies provide clear evidence that AZD9291 effectively engages its target and modulates the intended signaling pathways in vivo, linking the molecular mechanism to the observed tumor regression. nih.govharvard.edu

Mechanisms of Resistance to Azd9291 345

Intrinsic Resistance Mechanisms

The primary mechanism of intrinsic resistance to AZD9291 is the presence of pre-existing drug-resistant clones within the tumor.

The emergence of resistance to AZD9291 is often attributed to the expansion of pre-existing resistant clones that survive initial treatment. mednexus.org Evidence suggests that the T790M mutation, a common resistance mechanism to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs), can be present in clones before the start of therapy. tandfonline.com These pre-existing T790M-positive cells can then lead to early resistance when treated with first-generation EGFR TKIs. tandfonline.com The heterogeneity of tumors allows for the co-existence of multiple resistance mechanisms within a single tumor, which can contribute to intrinsic resistance. dovepress.com

Acquired Resistance Mechanisms

Acquired resistance to AZD9291 can be driven by alterations within the EGFR protein itself (EGFR-dependent) or through other cellular signaling pathways (EGFR-independent). This article will focus on the EGFR-dependent mechanisms.

EGFR-dependent resistance mechanisms involve the development of secondary mutations in the EGFR gene or the loss of the targetable EGFR mutant clones.

The acquisition of the C797S mutation in exon 20 of the EGFR gene is a well-documented on-target mechanism of resistance to AZD9291. amegroups.org This mutation is one of the most common mechanisms of resistance, occurring in approximately 15-26% of cases following second-line osimertinib (B560133) treatment and in about 7% of cases after first-line therapy. mdpi.comtargetedonc.com AZD9291 is an irreversible inhibitor that forms a covalent bond with the cysteine residue at position 797 in the ATP-binding pocket of the EGFR protein. mdpi.comaacrjournals.org The C797S mutation results in the substitution of this cysteine with a serine, which prevents the covalent binding of AZD9291, thereby rendering the drug ineffective. mdpi.comnih.govspandidos-publications.com The allelic context of the C797S mutation is crucial; when it occurs on the same allele (in cis) as the T790M mutation, it confers resistance to all generations of EGFR TKIs. mdpi.comnih.gov However, if C797S and T790M are on different alleles (in trans), a combination of first- and third-generation TKIs may be effective. mdpi.comnih.gov

Table 1: Frequency of C797S Mutation in AZD9291 Resistance

Treatment Setting Frequency of C797S Mutation References
Second-line AZD9291 15-26% mdpi.com
First-line AZD9291 6-7% targetedonc.commdpi.com

Besides the C797S mutation, other secondary mutations in the EGFR kinase domain have been identified as mechanisms of acquired resistance to AZD9291. These mutations can interfere with drug binding through steric hindrance. spandidos-publications.com Mutations at residues L792 and L718 have been shown to significantly increase the half-inhibitory concentration (IC50) of osimertinib. aacrjournals.orgaacrjournals.org The L718Q mutation, in particular, has been shown to confer significant resistance. aacrjournals.org Other reported mutations include G796, C796S, C797G, and G724S. mdpi.comharvard.edu

Table 2: Identified Secondary EGFR Mutations Conferring Resistance to AZD9291

Mutation Location Putative Resistance Mechanism References
C797S/G Exon 20 Prevents covalent drug binding mdpi.commdpi.com
L792F/H - Steric hindrance spandidos-publications.comaacrjournals.org
L718Q/V - Steric hindrance spandidos-publications.comaacrjournals.orgharvard.edu
G796S/R - Steric hindrance harvard.edu
G724S - Alters glycine-rich loop, preventing reversible binding nih.gov

In some instances, resistance to AZD9291 is associated with the disappearance of the original EGFR mutant clones. nih.gov Studies have shown that in some patients who develop resistance, the T790M mutation is no longer detectable. mdpi.comegfrcancer.org This loss of T790M can be accompanied by histological transformation, such as to small cell lung cancer, or the activation of alternative signaling pathways. nih.govnih.govresearchgate.net The loss of T790M has been associated with a shorter duration of treatment response, suggesting that tumors with this resistance mechanism may be more aggressive. mdpi.comegfrcancer.org In some cases, the depopulation of EGFR-mutant clones in AZD9291-resistant tumors can be significant, falling to below 1% from a baseline of 14-36%. nih.govresearchgate.net

EGFR-Independent Bypass Signaling Pathways

Acquired resistance to AZD9291 can occur through the activation of signaling pathways that are independent of the Epidermal Growth Factor Receptor (EGFR), effectively bypassing the therapeutic blockade. These mechanisms allow cancer cells to regain proliferative and survival advantages despite the continued inhibition of the mutant EGFR protein.

MET Amplification/Overexpression

Amplification of the MET proto-oncogene is a well-documented mechanism of acquired resistance to AZD9291, occurring in approximately 5% to 25% of resistant cases. nih.govmdpi.comresearchgate.netnih.gov This genetic alteration leads to the overexpression and constitutive activation of the MET receptor tyrosine kinase. Activated MET can then drive downstream signaling through pathways such as PI3K/AKT and MAPK, independent of EGFR. mdpi.comnih.govmdpi.com Mechanistically, MET amplification can lead to the phosphorylation of ERBB3 (HER3), which in turn reactivates the PI3K/AKT pathway, providing a crucial survival signal for the cancer cells. researchgate.netmdpi.com

Clinical and preclinical studies have consistently identified MET amplification as a significant bypass track. In some cases, MET amplification is observed with the loss of the EGFR T790M mutation, suggesting that a subpopulation of cancer cells without the T790M mutation may acquire MET amplification and subsequently outgrow the T790M-positive cells under the selective pressure of AZD9291. nih.gov However, MET amplification can also co-occur with the EGFR C797S mutation in some instances. nih.gov The combination of MET inhibitors with AZD9291 has shown promise in preclinical models and early clinical trials for overcoming this resistance mechanism. mdpi.comnih.govnih.gov

Frequency of MET Amplification in AZD9291 Resistance

Study/CohortFrequency of MET AmplificationReference
AURA and FLAURA clinical trials (second-line osimertinib)5-24% nih.gov
FLAURA trial (first-line osimertinib)16% mdpi.com
General estimate post-EGFR TKI10-25% nih.gov
Post-osimertinib cohort~25% mdpi.com
AURA3 study19% nih.gov
HER2 Amplification/Mutation

Amplification of the ERBB2 gene, which encodes the Human Epidermal Growth Factor Receptor 2 (HER2), is another recognized mechanism of resistance to AZD9291. nih.govmdpi.com This alteration leads to the overexpression of the HER2 protein, resulting in the activation of downstream signaling pathways, including the PI3K/AKT and MAPK pathways, thereby circumventing the EGFR blockade. mdpi.comnih.gov HER2 amplification has been reported in approximately 2-5% of patients who develop resistance to AZD9291. nih.govmdpi.com In some clinical observations, HER2 amplification appears to be mutually exclusive with the EGFR T790M mutation, suggesting a distinct evolutionary path to resistance. nih.govnih.gov

In addition to amplification, activating mutations in HER2, such as exon 20 insertions, have also been identified as a potential resistance mechanism. nih.gov Preclinical models have demonstrated that the combination of AZD9291 with HER2-targeted therapies, such as trastuzumab emtansine, can be effective in overcoming this form of resistance. nih.govmdpi.com

Frequency of HER2 Amplification in AZD9291 Resistance

Treatment SettingFrequency of HER2 AmplificationReference
Second-line osimertinib (AURA and FLAURA trials)5% nih.gov
First-line osimertinib (FLAURA trial)2% nih.gov
General estimate post-osimertinib2-5% mdpi.com
RAS-MAPK Pathway Activation (e.g., KRAS/NRAS Mutation, MEK Dependency)

Activation of the RAS-MAPK signaling cascade is a critical EGFR-independent mechanism of resistance to AZD9291. This can occur through various genetic alterations, including mutations in KRAS and NRAS, or through a heightened dependency on downstream components like MEK. nih.govnih.gov Preclinical studies have identified novel NRAS mutations, such as E63K, as well as copy number gains of wild-type KRAS or NRAS in cell populations resistant to AZD9291. nih.govnih.gov These alterations lead to the constitutive activation of the MAPK pathway, promoting cell proliferation and survival despite EGFR inhibition. mdpi.comaacrjournals.org

In clinical samples from patients who have progressed on AZD9291, KRAS and NRAS mutations have been detected, albeit at a lower frequency, with NRAS mutations found in up to 3% and KRAS mutations in up to 1% of cases. nih.govmdpi.com The emergence of these mutations underscores the role of this pathway in mediating resistance. Consequently, preclinical models have shown that combining AZD9291 with a MEK inhibitor, such as selumetinib (B1684332), can delay or prevent the emergence of resistance and cause regression in AZD9291-resistant tumors. nih.govnih.govplos.orgtandfonline.com

RAS-MAPK Pathway Alterations in AZD9291 Resistance

AlterationFrequency in Clinical Trials (FLAURA and AURA3)Preclinical FindingsReference
NRAS Mutations3%Detection of novel mutations (e.g., E63K) and copy number gains nih.govmdpi.comnih.gov
KRAS Mutations1%Detection of mutations (e.g., G12S) and copy number gains nih.govmdpi.comresearchgate.net
PIK3CA Alterations

Alterations in the PIK3CA gene, which encodes the catalytic subunit of phosphoinositide 3-kinase (PI3K), can also contribute to acquired resistance to AZD9291. nih.govtargetedonc.com These alterations, which include activating mutations and gene amplification, lead to the constitutive activation of the PI3K/AKT signaling pathway. nih.govresearchgate.net This sustained signaling allows cancer cells to survive and proliferate independently of EGFR. Unlike many other driver mutations, PIK3CA mutations can coexist with other oncogenic drivers, highlighting their role in supporting various oncogenic signaling pathways. nih.gov In patients progressing on AZD9291, acquired PIK3CA mutations, such as H1047R, have been identified. nih.govnih.gov Preclinical studies have shown that engineered PIK3CA mutations can confer resistance to AZD9291, and that this resistance can be overcome by combining AZD9291 with an AKT inhibitor like capivasertib. aacrjournals.orgaacrjournals.org

FGFR1 Amplification

Amplification of the Fibroblast Growth Factor Receptor 1 (FGFR1) gene has been identified as a potential mechanism of resistance to AZD9291. asco.org The activation of FGFR signaling can trigger downstream pathways, including the PI3K/AKT and MAPK cascades, thereby providing a bypass to EGFR inhibition. mdpi.com While less common than other resistance mechanisms, FGFR1 amplification has been observed in patients who have progressed on AZD9291. asco.org Preclinical evidence suggests that elevated expression of FGFR1 and activation of the MEK/ERK pathway can contribute to resistance, and that co-targeting MEK can be an effective strategy in this context. tandfonline.com

Histologic Transformation (e.g., Small-Cell Carcinoma)

A notable mechanism of acquired resistance to AZD9291 is the histologic transformation of lung adenocarcinoma into other histological subtypes, most commonly small-cell lung cancer (SCLC). nih.govnih.govnih.govoncotarget.com This transformation occurs in approximately 2% to 15% of patients with EGFR-mutant non-small cell lung cancer who develop resistance to EGFR tyrosine kinase inhibitors. researchgate.netamegroups.org The transformed SCLC tumors typically retain the original EGFR mutation but are no longer dependent on EGFR signaling for their growth and survival. nih.gov

The underlying molecular drivers of this transformation are thought to involve the loss or inactivation of tumor suppressor genes such as TP53 and RB1. nih.govamegroups.orgfrontiersin.org The presence of concurrent EGFR, TP53, and RB1 mutations at baseline may indicate a higher risk for SCLC transformation. amegroups.org Once transformation occurs, the tumor becomes refractory to AZD9291 and is typically treated with platinum-etoposide chemotherapy, the standard of care for de novo SCLC. nih.govnih.gov

Histologic Transformation in AZD9291 Resistance

PhenomenonFrequencyAssociated Genetic AlterationsReference
Transformation to Small-Cell Lung Cancer (SCLC)2-15%Loss/inactivation of TP53 and RB1 nih.govresearchgate.netamegroups.org
Other Novel Bypass Pathways

Beyond the more frequently observed resistance mechanisms of MET and HER2 amplification, a diverse array of other novel bypass pathways has been identified in tumors that develop acquired resistance to AZD9291. researchgate.netresearchgate.net These alternative signaling routes allow cancer cells to circumvent the EGFR blockade imposed by the drug, leading to continued proliferation and survival. nih.gov These mechanisms include the activation of downstream signaling cascades, the emergence of oncogenic fusions, alterations in cell cycle regulation, and epigenetic modifications. mdpi.comnih.gov

Activation of the RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway, also known as the MAPK pathway, is a critical downstream signaling cascade of EGFR. dovepress.com Aberrant activation of this pathway through acquired mutations in its key components can render cells independent of EGFR signaling for their growth and survival, thus conferring resistance to AZD9291. dovepress.com

Research has identified several key alterations in this pathway:

BRAF Alterations: The BRAF V600E mutation has been identified as a resistance mechanism in approximately 3% of cases from the AURA3 clinical trial. mdpi.comnih.gov In addition to point mutations, various oncogenic BRAF fusions, such as AGK-BRAF, have also been reported in patients with acquired resistance. mdpi.com

KRAS Mutations: Although less common, acquired mutations in KRAS, including G12D, G12S, and Q61R, have been detected in patients who have developed resistance to AZD9291. mdpi.com

Oncogenic Fusions

The formation of novel oncogenic fusion genes is another mechanism of acquired resistance. These chromosomal rearrangements can lead to the constitutive activation of kinases, which in turn drive tumor growth through EGFR-independent pathways. frontiersin.org While individually rare, a variety of fusions involving different kinases have been reported in resistant tumors. mdpi.com Studies have identified fusions involving ALK, RET, ROS1, NTRK1, and FGFR3. mdpi.comfrontiersin.org

Table 1: Reported Oncogenic Fusions Conferring Resistance to AZD9291

Kinase FamilySpecific Fusion GenesReference
ALKSPTBN1-ALK, EML4-ALK, PLEKHA7-ALK mdpi.comfrontiersin.org
RETCCDC6-RET, KIF5B-RET, NCOA4-RET, RET-ERC1 frontiersin.org
ROS1GOPC-ROS1 mdpi.comfrontiersin.org
NTRK1NTRK1-TMP3 mdpi.comfrontiersin.org
FGFR3FGFR3-TACC3 mdpi.comfrontiersin.org
BRAFAGK-BRAF, PJA2-BRAF, MKRN1-BRAF mdpi.com

Alterations in Cell Cycle-Related Genes

Dysregulation of the cell cycle is an emerging hallmark of resistance to targeted therapies. Analysis of plasma samples from the FLAURA and AURA3 studies revealed that alterations in cell cycle-related genes were present in 10% to 12% of resistant cases. mdpi.com These genetic changes can allow cancer cells to bypass the G1-S checkpoint, which is normally regulated by EGFR signaling, leading to uncontrolled cell division.

Table 2: Key Cell Cycle Gene Alterations in AZD9291 Resistance

GeneType of AlterationReference
CDK4Amplification mdpi.commdpi.com
CDK6Amplification mdpi.com
Cyclin D1/2 (CCND1/2)Amplification or Mutation mdpi.com
Cyclin E1 (CCNE1)Amplification or Mutation mdpi.com
CDK Inhibitor 2A (CDKN2A)Mutation mdpi.com

Other Signaling Pathway Aberrations

In addition to the pathways detailed above, other signaling aberrations have been implicated in resistance to AZD9291.

PI3K Pathway Alterations: The PI3K/AKT pathway is another crucial downstream effector of EGFR. Acquired mutations or amplifications in PIK3CA, the gene encoding the catalytic subunit of PI3K, have been discovered in resistant patient samples, potentially contributing to sustained downstream signaling. aacrjournals.org

Src-AKT Pathway: In vitro studies have suggested that activation of the Src-AKT pathway can also serve as a bypass mechanism, allowing cells to survive despite EGFR inhibition. mdpi.com

Epigenetic Modifications: Emerging research indicates that epigenetic dysregulation can contribute to drug resistance. nih.govresearchgate.net Specifically, increased expression of Fibroblast Growth Factor 1 (FGF1), regulated by histone modifications, has been identified as a novel mechanism that can induce resistance to AZD9291. researchgate.net

Preclinical Strategies to Overcome Resistance to Azd9291 345

Combination Therapies in Preclinical Models

Preclinical models, including resistant cell lines and patient-derived xenografts, are crucial for evaluating novel therapeutic combinations. Research in this area has unveiled several promising strategies that pair AZD9291 with inhibitors of other key signaling pathways, targeted therapies, and other cancer treatment modalities.

With MEK Inhibitors (e.g., Selumetinib)

A frequent mechanism of acquired resistance to EGFR inhibitors, including AZD9291, involves the activation of the RAS-MAPK signaling pathway, which operates downstream of EGFR. nih.govnih.gov This increased dependence on RAS signaling in resistant tumors provides a strong rationale for combining AZD9291 with inhibitors of this pathway, such as MEK inhibitors. nih.govnih.gov

Preclinical studies have demonstrated the efficacy of combining AZD9291 with the MEK inhibitor selumetinib (B1684332). In in vitro models using EGFR-mutant lung cancer cell lines, this combination has been shown to prevent or significantly delay the emergence of resistance. nih.govnih.gov For instance, while PC9 cells treated with AZD9291 alone eventually developed resistance, no resistant cells were observed over a similar timeframe when treated with the AZD9291 and selumetinib combination. nih.gov In NCI-H1975 cells, which harbor the T790M resistance mutation, the combination significantly delayed the outgrowth of resistant cells compared to AZD9291 monotherapy. nih.gov

In vivo studies using transgenic mouse models with AZD9291-resistant tumors have shown that the concomitant administration of AZD9291 and selumetinib can lead to tumor regression. nih.gov These findings support the hypothesis that dual inhibition of EGFR and MEK can be an effective strategy to overcome or prevent resistance driven by RAS-MAPK pathway activation. nih.gov

Table 1: Preclinical Findings for AZD9291 in Combination with Selumetinib

Model System Cell Line(s) Key Findings Reference(s)
In Vitro PC9, NCI-H1975 Combination prevented or delayed the emergence of resistance. nih.govnih.gov
In Vivo EGFRm/T790M Transgenic Model Combination caused regression of AZD9291-resistant tumors. nih.gov

With MET Inhibitors (e.g., AZD6094, HQP8361, Crizotinib)

Amplification of the MET proto-oncogene is another well-established mechanism of resistance to EGFR TKIs. The resulting overexpression and activation of the MET receptor tyrosine kinase provide an alternative signaling pathway for cancer cell survival and proliferation, bypassing the EGFR blockade. frontiersin.org

Preclinical research has validated the combination of AZD9291 with various MET inhibitors. Studies with HQP8361, a novel and selective MET kinase inhibitor, have shown that while most NSCLC cell lines with low MET expression are insensitive, AZD9291-resistant cell lines with high levels of MET are responsive to HQP8361 as a single agent and particularly to its combination with AZD9291. nih.govnih.gov This combination synergistically reduced the survival of resistant cells and enhanced the induction of apoptosis. nih.govnih.gov In vivo, the combination of AZD9291 and HQP8361 effectively inhibited the growth of AZD9291-resistant xenografts with MET amplification. nih.govnih.gov

Similarly, the combination of AZD9291 with savolitinib (B612288) (AZD6094), another selective MET inhibitor, has been investigated. Preclinical data supported the initiation of clinical trials based on the rationale of targeting MET-driven resistance. hutch-med.comascopubs.orgastrazeneca.com In preclinical models, savolitinib demonstrated potent antitumor activity, which was more effective than the multi-kinase inhibitor crizotinib (B193316) in certain contexts. nih.govunife.it Crizotinib, which also inhibits MET, has shown efficacy in preclinical models where MET activation was the driver of resistance to another EGFR TKI, rociletinib, suggesting its potential in combination strategies. frontiersin.org

Table 2: Preclinical Findings for AZD9291 in Combination with MET Inhibitors

MET Inhibitor Model System Cell Line(s) Key Findings Reference(s)
HQP8361 In Vitro & In Vivo HCC827/AR Synergistic decrease in survival, enhanced apoptosis, and inhibition of xenograft growth in AZD9291-resistant cells with high MET levels. nih.govnih.gov
AZD6094 (Savolitinib) In Vivo PRCC PDX Models Induced tumor regressions and robustly suppressed MET phosphorylation. nih.govunife.it
Crizotinib In Vitro Rociletinib-resistant cells Reduced viability of resistant cells driven by MET amplification. frontiersin.org

With HER3-Targeted Therapies (e.g., U3-1402)

The human epidermal growth factor receptor 3 (HER3) is a member of the EGFR family that has been implicated in resistance to EGFR TKIs. Upon activation, HER3 can signal through pathways like PI3K/AKT, promoting cell survival. A novel approach to target this resistance mechanism is the use of antibody-drug conjugates (ADCs) directed against HER3.

U3-1402 (patritumab deruxtecan) is a HER3-targeting ADC that delivers a potent topoisomerase I inhibitor payload directly to cancer cells. Preclinical studies have shown that U3-1402 has significant anticancer efficacy in EGFR-mutant NSCLC cells with acquired resistance to EGFR TKIs. In an osimertinib (B560133) (AZD9291)-resistant xenograft model (PC9AZDR7), administration of U3-1402 led to notable tumor growth repression. These resistant cells were found to express five times more HER3 on the cell surface than the parental, sensitive PC9 cells.

The mechanism involves the internalization of the U3-1402-HER3 complex, followed by the release of the cytotoxic payload, leading to DNA damage and apoptosis. The combination of U3-1402 with an EGFR-TKI has also demonstrated potent anticancer effects in vitro and in vivo. These findings suggest that targeting HER3 with an ADC is a promising strategy for treating EGFR TKI-resistant NSCLC.

With Ionizing Radiation (Radio-sensitizer Effects)

Radiotherapy is a cornerstone of lung cancer treatment, and preclinical evidence suggests that EGFR inhibitors can act as radio-sensitizers, enhancing the efficacy of ionizing radiation (IR). The expression and activity of EGFR are known determinants of the cellular response to radiation.

Studies investigating the combination of AZD9291 with IR in EGFR T790M-positive NSCLC models have shown that AZD9291 increases radiosensitivity. In vitro, the combination resulted in inhibited cell proliferation and clonogenic survival following irradiation. Mechanistically, AZD9291 was found to delay the repair of DNA damage induced by radiation and to block the phosphorylation of EGFR and downstream signaling proteins like AKT and ERK.

In vivo experiments confirmed these findings, with the combination of AZD9291 and IR enhancing the antitumor activity in tumor-bearing nude mice. These results provide a strong preclinical rationale for the clinical combination of AZD9291 and radiotherapy in patients with EGFR T790M-mutant NSCLC.

With Immunotherapeutics (Preclinical Rationale)

The interplay between oncogenic signaling pathways and the tumor immune microenvironment has led to the exploration of combining targeted therapies with immunotherapies, such as immune checkpoint inhibitors. The preclinical rationale for such combinations is multifaceted.

Targeting oncogenic pathways like the MAPK pathway can increase the immunogenicity of tumors. For example, the use of EGFR or MEK inhibitors has been shown to induce the expression of tumor neoantigens and promote the infiltration of cytotoxic CD8+ T cells into the tumor. This can potentially convert an immunologically "cold" tumor into a "hot" one, making it more susceptible to immune checkpoint blockade.

Furthermore, some targeted agents, including ADCs, may stimulate an immune response. The HER3-targeting ADC U3-1402 has been shown in preclinical models to induce both innate and adaptive antitumor immunity, thereby sensitizing the tumor to PD-1 blockade. By inducing immunogenic cell death, these agents can trigger an immune response that can be amplified by checkpoint inhibitors, leading to a more durable antitumor effect.

Rational Combination Design Based on Resistance Mechanisms

The design of effective combination strategies to overcome AZD9291 resistance is fundamentally based on understanding the specific molecular mechanisms driving that resistance. Preclinical models have been instrumental in identifying these escape pathways and in testing therapies designed to counteract them. frontiersin.org

The primary principle is to co-target the alternative signaling pathway that the cancer cell has become dependent upon after the inhibition of EGFR.

RAS-MAPK Pathway Activation: If resistance is mediated by mutations or amplification in genes like KRAS or NRAS, leading to MAPK pathway activation, the rational combination is AZD9291 with a MEK inhibitor like selumetinib. nih.govnih.gov

MET Amplification: When resistance arises from the amplification of the MET gene, the logical approach is to combine AZD9291 with a MET inhibitor such as savolitinib or HQP8361 to shut down this bypass track. nih.govnih.gov

Phenotypic Transformations: In cases of histological or phenotypic changes, such as the epithelial-to-mesenchymal transition (EMT), therapies targeting mediators of this process may be combined with AZD9291.

This mechanism-based approach allows for a more personalized strategy to combat resistance. By identifying the specific driver of resistance in a patient's tumor, a tailored combination therapy can be selected that is most likely to be effective. Preclinical studies that model these different resistance scenarios are essential for validating these rational combinations before they are tested in clinical trials. frontiersin.org

Development of Next-Generation Compounds to Overcome Resistance

The emergence of drug resistance to third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) like AZD9291 has necessitated the development of novel therapeutic strategies. nih.govtandfonline.com Preclinical research has focused on creating next-generation compounds capable of overcoming these resistance mechanisms, primarily through targeting specific mutations and exploring alternative modes of inhibition. rsc.orgnih.gov

Targeting C797S Mutation and Other Tertiary Mutations

The most prevalent on-target resistance mechanism to AZD9291 is the acquisition of a tertiary mutation in the EGFR kinase domain, most notably the C797S mutation. nih.govnih.gov This mutation occurs at the covalent binding site of irreversible inhibitors like AZD9291, preventing the drug from binding effectively and leading to restored kinase activity. rsc.orgresearchgate.net Consequently, a major focus of preclinical research has been the development of fourth-generation EGFR-TKIs specifically designed to inhibit EGFR harboring the C797S mutation, including triple-mutant EGFR (e.g., Del19/T790M/C797S or L858R/T790M/C797S). nih.govtandfonline.comrsc.org

These fourth-generation inhibitors are being developed through various strategies, including the structural optimization of existing TKIs. tandfonline.com Researchers have synthesized compounds that can effectively inhibit these resistant mutants while maintaining selectivity over wild-type (WT) EGFR to minimize toxicity. ascopubs.org

Key characteristics of these next-generation compounds include:

Non-covalent binding: Many fourth-generation inhibitors are reversible, designed to bypass the C797S mutation that confers resistance to irreversible inhibitors. rsc.orgascopubs.org

High Potency against Triple Mutants: Preclinical studies demonstrate that these compounds have potent inhibitory activity against cell lines expressing EGFR with triple mutations. acs.orgnih.gov

WT EGFR Sparing: A crucial design feature is high selectivity for mutant EGFR over WT EGFR, which is expected to result in a better therapeutic window. ascopubs.org

Several promising fourth-generation EGFR-TKIs are under preclinical and early clinical investigation. For instance, TQB3804 has shown potent enzymatic inhibitory activity against EGFR T790M/C797S mutations and has demonstrated tumor growth inhibition in preclinical models. nih.gov Another compound, BDTX-1535, is an irreversible covalent inhibitor that has shown efficacy in patients resistant to osimertinib. tandfonline.com BLU-945 is another inhibitor that targets T790M/C797S co-mutations. nih.gov JIN-A02 is a reversible fourth-generation TKI that has shown dose-dependent inhibition of cell growth in preclinical models with C797S mutations and an ability to penetrate the blood-brain barrier. ascopubs.org

The table below summarizes the preclinical activity of selected fourth-generation EGFR inhibitors against various EGFR mutations.

CompoundTarget MutationCell Line / ModelIC50 (nM)Key Findings
BrigatinibEGFR L858R/T790M/C797SBaF355.5Effectively inhibits the triple mutation in vitro and in vivo. tandfonline.com
TQB3804EGFR L858R/T790M/C797SEnzymatic Assay0.218Inhibits p-EGFR and downstream signaling in xenograft models. tandfonline.com
Compound 19 (Osimertinib-based)EGFR L858R/C797SBaF313.7Demonstrates good selectivity against WT EGFR (IC50 = 1.8 µM). tandfonline.com
JIN-A02EGFR C797S+Xenograft ModelN/A (Dose-dependent inhibition)Dose-dependently inhibited tumor growth in C797S+ models. ascopubs.org
31rEGFR 19del/T790M/C797SBa/F3SubnanomolarShows potent, broad-spectrum inhibition across clinically relevant EGFR mutations, sparing wild-type. acs.org

Inhibitors with Alternative Binding Modes (e.g., Orthosteric-Allosteric Chimeric Inhibitors)

An alternative strategy to overcome resistance involves developing inhibitors that bind to EGFR in a different manner than traditional ATP-competitive TKIs. nih.govresearchgate.net This approach circumvents resistance mechanisms located within the ATP-binding (orthosteric) site, such as the C797S mutation. frontiersin.org

Allosteric Inhibitors: These compounds bind to a pocket on the EGFR kinase domain that is distinct from the ATP-binding site. nih.govresearchgate.net This allosteric site is created when the kinase is in an inactive conformation. nih.gov By binding to this site, allosteric inhibitors stabilize the inactive state of the receptor, preventing its activation and downstream signaling. bohrium.com A key advantage of allosteric inhibitors is that their effectiveness is not compromised by mutations in the ATP-binding site, making them promising candidates for treating C797S-mediated resistance. nih.govfrontiersin.org

EAI045 was an early allosteric inhibitor that demonstrated selectivity for T790M and C797S mutant EGFR. frontiersin.org However, its efficacy required co-administration with an antibody, cetuximab, to prevent EGFR dimerization, which antagonizes allosteric inhibition. nih.gov More potent allosteric inhibitors, such as JBJ-04-125-02, have since been developed that are effective without the need for combination with an antibody. acs.orgnih.gov

Orthosteric-Allosteric Chimeric Inhibitors: To enhance potency and binding, researchers have designed "two-in-one" hybrid compounds that simultaneously occupy both the orthosteric (ATP) and the allosteric sites. nih.govresearchgate.net These chimeric inhibitors are designed to span the two adjacent pockets on the kinase domain. This dual-binding mechanism can lead to potent inhibition of mutant EGFR, including the challenging triple-mutant L858R/T790M/C797S variant. nih.gov One preclinical study reported a lead compound with a pyridinyl-imidazole fused benzylisoindolinedione scaffold that potently inhibited the enzymatic activity of the L858R/T790M/C797S mutant with an IC50 of 4.9 nM, while showing significantly lower activity against wild-type EGFR (IC50 = 47 nM). nih.gov

The development of these inhibitors with alternative binding modes represents a rational design strategy to address the significant clinical challenge of acquired resistance to third-generation EGFR inhibitors. frontiersin.org

The table below summarizes key compounds with alternative binding modes.

CompoundInhibitor TypeMechanism of ActionKey Preclinical Findings
EAI045AllostericBinds to an allosteric pocket, stabilizing the inactive kinase conformation. acs.orgnih.govSelective against T790M and C797S mutations; requires cetuximab for efficacy. nih.govfrontiersin.org
JBJ-04-125-02AllostericBinds to the allosteric site; more potent than earlier allosteric inhibitors. acs.orgnih.govEffective in vivo without requiring co-administration of cetuximab. nih.gov
MK1AllostericDesigned based on EAI045 scaffold to bind to the allosteric site. frontiersin.orgShowed significant cytotoxicity against C797S mutant cell lines (IC50 = 0.35 µM). frontiersin.org
Unnamed Chimeric CompoundOrthosteric-AllostericSimultaneously occupies both the ATP-binding site and the allosteric site. nih.govPotently inhibits L858R/T790M/C797S mutant EGFR (IC50 = 4.9 nM) with selectivity over WT EGFR. nih.gov

Drug Discovery and Development Aspects of Azd9291 345 Preclinical Focus

Target Identification and Validation in Early Discovery

The primary target for AZD9291, also known as osimertinib (B560133), was identified as the epidermal growth factor receptor (EGFR) kinase. The drug's development was specifically driven by a critical unmet need in the treatment of non-small cell lung cancer (NSCLC). acs.orgdrugbank.com First-generation EGFR tyrosine kinase inhibitors (TKIs), while effective against tumors with activating EGFR mutations (EGFRm+), frequently lead to acquired resistance. acs.orgdrugbank.com The most common mechanism for this resistance, found in a majority of cases, is the acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene. acs.orgnih.govdovepress.com

Therefore, the core challenge was to design an inhibitor that could potently and selectively target both the initial sensitizing mutations (like L858R and exon 19 deletions) and, crucially, the T790M resistance mutation. acs.orgdrugbank.comnih.gov The validation of this dual-target approach was rooted in the understanding that inhibiting the T790M mutant kinase activity was essential to overcome acquired resistance. nih.gov

A key aspect of the discovery strategy was to achieve this mutant selectivity while sparing the wild-type (WT) form of EGFR. drugbank.comdovepress.comnih.gov Inhibition of WT EGFR is associated with dose-limiting toxicities, such as skin rash and diarrhea, commonly seen with earlier generation TKIs. acs.orgacs.org Preclinical validation confirmed that AZD9291 potently inhibits EGFR phosphorylation in cell lines harboring both EGFRm+ and EGFRm+/T790M mutations, while demonstrating significantly less activity against WT EGFR cell lines. drugbank.com This selectivity for mutant forms of EGFR over the wild-type form was a critical validation step in its early discovery, promising a wider therapeutic window. dovepress.com

Lead Optimization and Structure-Activity Relationships (SAR)

The development of AZD9291 from an early lead compound was a focused, structure-driven process guided by medicinal chemistry and computational design. nih.gov The fundamental principle of lead optimization is that modifying a molecule's structure will alter its activity, a concept central to structure-activity relationships (SAR). youtube.com The goal was to refine a chemical scaffold to enhance potency against mutant EGFR, improve selectivity over WT EGFR, and optimize pharmacokinetic properties. acs.orgnih.gov

Initial screening identified compounds that were more active against the T790M mutant than WT EGFR, a reversal of the activity profile of first-generation inhibitors. nih.gov This was based on the rationale that the more hydrophobic methionine gatekeeper residue in the T790M mutant could be selectively targeted over the threonine residue in WT EGFR. nih.gov Through iterative modifications and analysis of SAR, researchers were able to reduce off-target activity (such as on IGF1R and INSR) without compromising the desired mutant EGFR potency. nih.gov

AZD9291 is a mono-anilino-pyrimidine compound, a scaffold that is structurally distinct from other third-generation EGFR inhibitors like WZ4002 and rociletinib. dovepress.comnih.gov The core structure features a pyrimidine (B1678525) ring that is essential for binding to the hinge region of the EGFR kinase domain. nih.govnih.gov

Key molecular modifications during the lead optimization phase focused on different parts of the molecule:

The Pyrimidine Core: This central scaffold forms two crucial hydrogen bonds with the hinge region residue Met-793 in the ATP binding site. nih.govresearchgate.net

The Indole (B1671886) Group: An N-methylindole group was incorporated, which orients adjacent to the gatekeeper residue. nih.gov Modifications to this part of the molecule were explored to enhance interactions within the ATP binding pocket. nih.gov

The Acrylamide (B121943) Warhead: An acrylamide group serves as a Michael acceptor, enabling the formation of a covalent bond with a key cysteine residue in the EGFR active site. nih.govnih.gov While this reactive group was retained, modifications to other parts of the scaffold were prioritized to improve selectivity. nih.gov

The Solvent-Exposed Amine Moiety: A key feature of AZD9291 is the basic diamino group positioned in the solvent channel. nih.govresearchgate.net During optimization, migrating the pendent basic center from the acrylamide moiety to the aryl ring adjacent to the amide proved to be a significant architectural modification that led to potent and selective inhibitors. acs.org Later studies explored replacing this basic amine with neutral analogues to reduce off-target activity. nih.gov

A primary goal of the optimization process was to achieve high selectivity for mutant EGFR (both sensitizing and T790M) over WT EGFR. acs.org This was accomplished through an irreversible binding mechanism and by exploiting structural differences in the ATP binding pocket. nih.gov

AZD9291 was designed as an irreversible inhibitor that forms a covalent bond with the cysteine-797 residue located in the ATP binding site of the EGFR kinase. dovepress.comnih.gov This covalent interaction, achieved via the acrylamide group, provides sustained inhibition. nih.gov

The selectivity for the T790M mutant is achieved by exploiting the presence of the methionine residue at position 790. nih.gov The design allows for favorable van der Waals interactions with the T790M mutant's methionine residue. nih.govchemrxiv.org Recent molecular modeling studies have shown that this T790M-selective binding is facilitated by a rotation of the N-methylindole group. nih.gov In contrast, the smaller threonine residue in WT EGFR does not allow for these same favorable interactions, contributing to the compound's selectivity. nih.gov In recombinant enzyme assays, AZD9291 demonstrated nearly 200-fold greater potency against the L858R/T790M double mutant than against WT EGFR. dovepress.comresearchgate.net

In Vitro Potency of AZD9291 Against EGFR Mutants
EGFR FormAssay TypeCell LineIC50 (nM)
EGFRm+ (Exon 19 del)Cell ViabilityPC912 (9-15)
EGFRm+/T790MCell ViabilityH197515 (11-20)
EGFRWTCell ViabilityLoVo480 (371-622)

Data represents the geometric mean IC50 nM value from at least two separate experiments (expressed with 95% confidence intervals where n>3). Data sourced from Cross, et al. (2014). nih.gov

Computational modeling was an essential component of the structure-driven design strategy that led to AZD9291. nih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations were employed to understand and predict how different compounds would bind to the target protein. researchgate.netnih.gov

Structural models were used to visualize the binding mode of AZD9291 within the ATP binding pocket of EGFR. nih.gov These models showed the pyrimidine core forming hydrogen bonds with the hinge region, the orientation of the indole group near the gatekeeper residue, and the covalent bond formation between the acrylamide group and Cys-797. nih.govresearchgate.net

More advanced computational studies, including unbiased MD simulations, have been used to elucidate the structural basis for AZD9291's high affinity and selectivity for the T790M mutant. researchgate.netacs.orgnih.gov These simulations revealed that the binding pose of AZD9291 differs between the T790M mutant and the WT enzyme. acs.orgnih.gov Specifically, the models show extensive interaction between the drug and the Met-790 gatekeeper residue in the mutant, an interaction that does not occur with the Thr-790 residue in the WT form. acs.orgnih.gov This detailed molecular understanding, confirmed by experimental crystal structures, was critical for rational drug design and facilitated the optimization of the lead compound. nih.govacs.orgnih.gov Structure-based drug design (SBDD) strategies, guided by molecular simulations, were also applied in the development of AZD9291 derivatives to create more potent and selective inhibitors. nih.gov

Academic Synthetic Methodologies for AZD9291-345 and Analogues

Following the disclosure of the AZD9291 structure, various academic and industrial groups have developed and optimized synthetic routes for its production and the creation of analogues. One representative synthesis involves several key steps. mdpi.com The process can begin with a Friedel-Crafts arylation between N-methylindole and a dichloropyrimidine to form a 3-pyrazinyl indole intermediate. nih.govmdpi.com This is followed by a nucleophilic aromatic substitution (SNAr) reaction with a substituted nitroaniline. nih.govmdpi.com The nitro group is then reduced to an amine, often using iron in an acidic medium or hydrogen with a palladium catalyst. nih.govmdpi.com The final crucial step is the acylation of this amine with acryloyl chloride or a related reagent to install the reactive acrylamide "warhead" that is essential for the drug's covalent binding mechanism. mdpi.comchemicalbook.com

Automated Flow Reactor Applications in Synthesis

The synthesis of AZD9291 (Osimertinib), an irreversible epidermal growth factor receptor (EGFR) kinase inhibitor, has been significantly advanced by the application of automated flow reactor technology. rsc.org This approach is particularly notable for its use in optimizing the final bond-forming step of the synthesis, which involves a telescoped amide coupling followed by an elimination reaction. rsc.orgrsc.org Self-optimizing flow reactors, which integrate online analysis with evolutionary feedback algorithms, have been employed to rapidly determine the most efficient reaction conditions. rsc.orgrsc.org

This technology was applied to the reaction forming the final acrylamide moiety of AZD9291. rsc.org The process involves the reaction of the aniline (B41778) precursor, N¹-(2-(dimethylamino)ethyl)-5-methoxy-N¹-methyl-N⁴-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine, with an acryloyl chloride derivative. researchgate.netwhiterose.ac.uk An automated system using a Stable Noisy Optimization by Branch and Fit (SNOBFIT) algorithm was utilized to explore and refine multiple reaction parameters simultaneously. researchgate.netwhiterose.ac.uk

A four-parameter optimization was successfully achieved using at-line High-Performance Liquid Chromatography (HPLC) for analysis. rsc.org The parameters investigated included reagent stoichiometry, temperature, and residence time. whiterose.ac.uk The automated feedback loop allowed the system to autonomously adjust these parameters to maximize the yield of AZD9291. rsc.org This self-optimization protocol led to conditions that could produce AZD9291 in an 89% yield. rsc.orgrsc.org

Table 1: Optimized Parameters for AZD9291 Synthesis in Automated Flow Reactor

Parameter Optimized Value
Yield 89%
Aniline Flow Rate Correlates to a residence time of 4 to 22 minutes
Temperature Higher temperatures favored higher yields
Reagent Equivalents Excess of acryloyl chloride derivative used
Base Equivalents High equivalents of triethylamine (B128534) used

Data derived from studies on optimizing the final step of AZD9291 synthesis. rsc.orgwhiterose.ac.uk

Preparation of Key Intermediates

The synthesis of AZD9291 relies on the preparation of several key intermediates. One crucial building block is the pyrimidine-indole core, which is later coupled with the substituted aniline side chain. mdpi.com A common synthetic route involves the initial coupling of N-methylindole with a dichloropyrimidine. mdpi.com

Another critical intermediate is the substituted aniline component. A frequently cited key building block is 4-fluoro-2-methoxy-5-nitroaniline . nih.gov The synthesis of this intermediate has been described using continuous flow procedures for the acetylation and nitration of 4-fluoro-2-methoxyaniline, followed by a batch deprotection step. researchgate.net

A representative synthesis for a core intermediate is outlined below. The process starts with the reaction between 2,4-dichloro-5-methoxypyrimidine (B27636) and N-methyl-N-(2-(methylamino)ethyl)acetamide to build the side chain. This is followed by a series of reactions to construct the final molecule.

A convergent synthetic route has also been developed where a key cyclization of 1-(4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)guanidine and 3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)prop-2-en-1-one is used to form the central aromatic system. researchgate.net

The final step in many reported syntheses is the acylation of the advanced intermediate, N¹-(2-(dimethylamino)ethyl)-5-methoxy-N¹-methyl-N⁴-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine, with acryloyl chloride. blogspot.comresearchgate.net This reaction is typically performed in the presence of a base like diisopropylethylamine (DIPEA) or triethylamine (TEA) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (CH₂Cl₂). blogspot.comresearchgate.net

Table 2: Example Reagents for Final Acylation Step

Reactant/Reagent Function
N¹-(2-(dimethylamino)ethyl)-5-methoxy-N¹-methyl-N⁴-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine Key Intermediate (Aniline Precursor)
Acryloyl chloride Acylating Agent
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) Base
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) Solvent

This table outlines a typical final reaction to produce AZD9291. blogspot.comresearchgate.net

Biomarker Identification and Validation in Preclinical Research for Azd9291 345

Predictive Biomarkers for Response to AZD9291 (Preclinical Context)

Predictive biomarkers help identify which tumors are likely to respond to AZD9291 treatment. Preclinical research has primarily focused on EGFR mutational status and the presence of certain gene amplifications.

EGFR Mutational Status (e.g., T790M, Exon 19 Deletions, L858R)

Preclinical studies consistently show that AZD9291 is highly potent against EGFR-mutant cell lines, including those with common sensitizing mutations such as exon 19 deletions (ex19del) and L858R, as well as the acquired resistance mutation T790M. aacrjournals.orgnih.govresearchgate.nettargetedonc.comresearchgate.net In vitro studies comparing AZD9291 with earlier-generation EGFR TKIs demonstrated that AZD9291 potently inhibited EGFR phosphorylation in cell lines harboring sensitizing mutations (e.g., PC-9 with ex19del, H3255 with L858R) and T790M resistance mutations (e.g., H1975 with L858R/T790M, PC-9VanR with ex19del/T790M). aacrjournals.orgnih.gov Mean IC50 values for AZD9291 against these mutant cell lines were in the low nanomolar range. aacrjournals.orgnih.gov In contrast, AZD9291 showed significantly less activity against wild-type EGFR. aacrjournals.orgnih.govresearchgate.net

In vivo studies using xenograft models confirmed these findings. Once-daily dosing of AZD9291 induced significant dose-dependent tumor regression in both PC-9 (ex19del) and H1975 (L858R/T790M) xenograft models. aacrjournals.orgnih.govresearchgate.nettargetedonc.comresearchgate.net Similar tumor shrinkage was observed in H3255 (L858R) and PC-9VanR (ex19del/T790M) xenografts treated with AZD9291. aacrjournals.orgnih.gov Transgenic mouse models of EGFR-TKI-sensitizing (C/L858R) and T790M-resistant (C/L+T) lung cancer also showed significant and sustained tumor regression upon treatment with AZD9291. aacrjournals.orgnih.gov These preclinical data strongly support EGFR activating mutations and the T790M mutation as key predictive biomarkers for response to AZD9291.

Table 1: Preclinical Sensitivity of EGFR Mutations to AZD9291 (In Vitro IC50)

EGFR MutationCell LineAZD9291 IC50 (nM) (Geomean)Source
Exon 19 delPC-913 - 54 aacrjournals.orgnih.gov
L858RH325513 - 54 aacrjournals.orgnih.gov
Exon 19 delH165013 - 54 aacrjournals.orgnih.gov
L858R/T790MH1975< 15 aacrjournals.orgnih.gov
Exon 19 del/T790MPC-9VanR< 15 aacrjournals.orgnih.gov
Wild-typeA431, LOVO, H2073480 - 1865 aacrjournals.orgnih.gov

Gene Amplifications (e.g., MET, HER2, FGFR1)

Preclinical studies have identified several gene amplifications as potential mechanisms of acquired resistance to AZD9291, suggesting they could serve as negative predictive biomarkers in the context of acquired resistance. MET amplification has been recognized as an important mechanism of acquired resistance to both first and third-generation EGFR-TKIs, including AZD9291, in preclinical models. e-century.usresearchgate.net AZD9291-resistant cell lines with high levels of MET amplification or hyper-activated MET protein showed reduced sensitivity to AZD9291. e-century.usresearchgate.netresearchgate.net Combination treatment with MET inhibitors was shown to overcome AZD9291 resistance in these preclinical models. e-century.usresearchgate.net

HER2 amplification has also been implicated in acquired resistance to third-generation EGFR-TKIs like AZD9291 in preclinical settings. aacrjournals.orgnih.govresearchgate.netoncotarget.com Pre-existing HER2 amplification was associated with poor response to a third-generation TKI, suggesting it might be a primary resistance mechanism. oncotarget.com HER2 amplification has been found in preclinical models of acquired resistance to AZD9291 and can co-occur with other resistance mechanisms. oncotarget.com

FGFR1 activation, mediated by an autocrine FGF2-FGFR1 loop, has been described as a mechanism of acquired resistance to AZD9291 in preclinical models. oncotarget.comamegroups.org AZD9291-resistant cell lines with activated FGFR1 were sensitive to FGFR inhibitors. oncotarget.com

Table 2: Gene Amplifications as Preclinical Resistance Mechanisms to AZD9291

Gene AmplificationPreclinical FindingSource
METAssociated with acquired resistance; combination with MET inhibitors overcomes resistance. e-century.usresearchgate.netresearchgate.net
HER2Associated with acquired resistance; potentially a primary resistance mechanism. aacrjournals.orgnih.govresearchgate.netoncotarget.com
FGFR1Associated with acquired resistance via autocrine loop; sensitive to FGFR inhibitors. oncotarget.comamegroups.org

Pharmacodynamic Biomarkers for Target Engagement and Pathway Modulation (Preclinical Context)

Pharmacodynamic biomarkers demonstrate that AZD9291 is engaging its target and modulating downstream signaling pathways in preclinical models.

Phospho-EGFR Levels

Preclinical studies have consistently shown that AZD9291 potently inhibits the phosphorylation of EGFR (phospho-EGFR) in EGFR-mutant cell lines and tumor models. aacrjournals.orgnih.govresearchgate.nettargetedonc.comresearchgate.netcancerbiomed.orgoncotarget.comoncotarget.com In vitro, AZD9291 demonstrated dose-dependent inhibition of EGFR phosphorylation in cell lines harboring sensitizing and T790M mutations. aacrjournals.orgnih.gov Immunoblot analysis of cell lysates confirmed the reduction in phospho-EGFR levels upon AZD9291 treatment. aacrjournals.orgnih.govoncotarget.com In vivo, studies in murine models of EGFR-mutant lung cancer showed that AZD9291 treatment led to profound inhibition of EGFR phosphorylation in tumor tissue. aacrjournals.orgresearchgate.nettargetedonc.comresearchgate.net This inhibition of phospho-EGFR serves as a direct pharmacodynamic biomarker of AZD9291's target engagement.

Downstream Signaling Pathway Activity (e.g., p-AKT, p-ERK, p-S6, p-4EBP1)

Inhibition of EGFR by AZD9291 in preclinical models leads to the modulation of key downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/MAPK pathways. Preclinical studies have shown that AZD9291 treatment results in the inhibition of phosphorylation of downstream signaling molecules such as AKT (p-AKT), ERK (p-ERK), S6 (p-S6), and 4EBP1 (p-4EBP1). aacrjournals.orgresearchgate.netresearchgate.nete-century.usresearchgate.netoncotarget.comoncotarget.complos.orgaacrjournals.orgaacrjournals.org

Immunoblot analysis of cell lysates and tumor tissue from preclinical models treated with AZD9291 demonstrated decreased levels of p-AKT, p-ERK, p-S6, and p-4EBP1. aacrjournals.orgresearchgate.netresearchgate.nete-century.usresearchgate.netoncotarget.comoncotarget.complos.orgaacrjournals.orgaacrjournals.org For example, studies in H1975 xenografts showed that a single dose of AZD9291 inhibited phosphorylation of ERK, S6, and PRAS40 (another downstream target in the PI3K pathway). aacrjournals.org Combination studies with other inhibitors, such as MEK inhibitors, further explored the role of these pathways in resistance and showed enhanced suppression of p-ERK and other downstream markers. e-century.usplos.orgaacrjournals.orgresearchgate.netnih.gov Inhibition of these downstream effectors serves as pharmacodynamic evidence of AZD9291's impact on crucial cell survival and proliferation pathways.

Table 3: Modulation of Downstream Signaling Pathways by AZD9291 (Preclinical)

Signaling MoleculePhosphorylation Status Change upon AZD9291 Treatment (Preclinical)Source
AKTDecreased p-AKT levels aacrjournals.orgresearchgate.netresearchgate.netoncotarget.complos.orgaacrjournals.org
ERKDecreased p-ERK levels aacrjournals.orgresearchgate.netresearchgate.netoncotarget.complos.org
S6Decreased p-S6 levels aacrjournals.orgresearchgate.netresearchgate.nete-century.usresearchgate.netoncotarget.comaacrjournals.org
4EBP1Decreased p-4EBP1 levels e-century.usresearchgate.netaacrjournals.org

Changes in Immune Cell Infiltrates in Preclinical Models

Preclinical research has also explored the impact of EGFR-TKI treatment, including AZD9291, on the tumor microenvironment, specifically focusing on immune cell infiltrates. Studies in EGFR-mutant transgenic mouse models treated with EGFR-TKIs like erlotinib (B232) have shown that tumor regression can stimulate the infiltration of inflammatory immune cells. onclive.combiorxiv.orgbmj.comnih.gov While these studies are not always specific to AZD9291, they provide a preclinical basis for investigating changes in immune cell infiltrates as a pharmacodynamic effect of EGFR inhibition. One study mentioning AZD9291 noted that in a subset of patients where tissue analysis was possible, there was a decrease in PD-L1 expression and a corresponding increase in immune cell infiltrates, matching predictions from preclinical models. onclive.com This suggests that changes in the immune microenvironment could serve as a pharmacodynamic marker, although further specific preclinical research on AZD9291's direct effects on immune cell infiltrates is an active area of investigation.

Future Directions and Emerging Areas in Preclinical Research on Azd9291 345

Investigation of Rare and Novel Resistance Mutations

A significant area of preclinical focus involves identifying and characterizing rare and novel resistance mutations that emerge following treatment with Osimertinib (B560133) (AZD9291). While the C797S mutation is a well-established on-target resistance mechanism, preclinical studies are actively investigating the role of other less common EGFR mutations. These include mutations at sites such as L718, G724, G796, and L792, which have been implicated in conferring resistance to Osimertinib. mdpi.comfrontiersin.orgresearchgate.netnih.gov Preclinical models are crucial for understanding how these specific mutations affect Osimertinib binding and kinase activity, as well as for evaluating the potential efficacy of existing or new agents against these resistant variants. For instance, in vitro and in vivo studies have confirmed the Osimertinib-resistant effect induced by mutations like G724S. frontiersin.org Research also explores mutations at L792 and L718 residues, demonstrating their ability to confer Osimertinib resistance in vitro and in vivo, highlighting their clinical and pharmaceutical relevance. researchgate.net

Elucidation of Unknown Resistance Mechanisms

Despite significant progress, a substantial proportion of resistance mechanisms to Osimertinib remain unknown, estimated to be between 30% and 50%. frontiersin.orgmdpi.commednexus.org Preclinical research is actively engaged in elucidating these uncharacterized mechanisms. This involves comprehensive molecular profiling of Osimertinib-resistant tumor models to identify novel genetic alterations or non-genetic adaptations. Investigations extend beyond EGFR-dependent mechanisms to explore the activation of alternative signaling pathways, often referred to as bypass pathways. nih.govnih.govnih.govfrontiersin.org Preclinical reports have demonstrated bypass activation of pathways such as the MAPK (ERK-RAS) pathway through mechanisms including MAPK1 amplification, NRAS/KRAS mutation or amplification, and downregulation of negative regulators of ERK. mdpi.comnih.govplos.orgnih.govnih.gov Other mechanisms under preclinical investigation include the activation of AXL, which has been shown to mediate resistance by sustaining survival pathways like MAPK and AKT, and epithelial-mesenchymal transition (EMT). mdpi.comnih.govmdpi.com Preclinical studies aim to understand the complex molecular events driving these diverse resistance mechanisms to identify potential therapeutic targets.

Preclinical Evaluation of Novel Combination Strategies

Preclinical evaluation of novel combination strategies is a cornerstone of research aimed at overcoming or delaying Osimertinib resistance. These studies explore the synergistic potential of combining Osimertinib with other targeted agents or therapeutic modalities. Preclinical data supports the investigation of Osimertinib in combination with agents targeting bypass pathways, such as MET inhibitors, MEK inhibitors, and PI3K inhibitors, based on the observation that activation of these pathways can drive resistance. frontiersin.orgmdpi.comnih.govfrontiersin.orgnih.govnih.govdovepress.com Combinations with anti-angiogenic agents, such as VEGF inhibitors, are also being explored in preclinical settings, given the role of angiogenesis in tumor progression and resistance. mdpi.com Furthermore, preclinical studies are evaluating combinations of Osimertinib with HER2 inhibitors or antibodies in cases of HER2 amplification or mutation-driven resistance. mdpi.commdpi.com The potential of combining Osimertinib with chemotherapy or immune checkpoint inhibitors is also being investigated in preclinical models to identify rational combinations that could enhance anti-tumor activity and circumvent resistance. mdpi.comdovepress.comoup.comamegroups.orgtargetedonc.com

Role of Tumor Microenvironment in Preclinical Response and Resistance

The tumor microenvironment (TME) is increasingly recognized as a critical determinant of response and resistance to targeted therapies, including Osimertinib. mdpi.commednexus.orgfrontiersin.orgnih.govfrontiersin.orgmdpi.com Preclinical research is focused on understanding the complex interplay between cancer cells and the various cellular and non-cellular components of the TME, such as immune cells (e.g., tumor-associated macrophages, T cells), stromal cells, endothelial cells, and the extracellular matrix. frontiersin.orgbiomedpharmajournal.org Preclinical studies investigate how alterations in the TME, such as changes in immune cell composition or the secretion of cytokines and growth factors, can influence the effectiveness of Osimertinib and contribute to the development of resistance. mednexus.orgbiorxiv.org For example, preclinical models have shown distinct immune profiles in Osimertinib-sensitive versus resistant tumors. biorxiv.org This area of research aims to identify TME-specific targets or strategies that, in combination with Osimertinib, could modulate the microenvironment to enhance anti-tumor immunity or directly inhibit resistance mechanisms driven by TME interactions. mednexus.orgfrontiersin.org

Development of Advanced Preclinical Models (e.g., Organoids, 3D Culture Systems)

The development and utilization of advanced preclinical models are essential for accurately simulating the complexity of human tumors and their response to therapy. Organoids and 3D culture systems are emerging as valuable tools in Osimertinib research. amegroups.orgfrontiersin.orgmdpi.comnih.govfrontiersin.org Unlike conventional 2D cell cultures, these models can better recapitulate the histological architecture, cellular heterogeneity, and genetic characteristics of primary tumors, as well as aspects of the tumor microenvironment. amegroups.orgfrontiersin.orgmdpi.comfrontiersin.org Patient-derived organoids (PDOs), grown from patient tumor tissue, are particularly promising for personalized preclinical drug screening and for investigating mechanisms of resistance in a context that closely mimics the clinical setting. amegroups.orgnih.govfrontiersin.org Preclinical studies using organoids and 3D cultures allow for more physiologically relevant evaluation of Osimertinib efficacy, the identification of resistance mechanisms, and the testing of novel combination therapies. frontiersin.orgfrontiersin.org

Application of Artificial Intelligence and Machine Learning in Preclinical Drug Discovery and Resistance Prediction

The application of artificial intelligence (AI) and machine learning (ML) is an emerging area in preclinical drug discovery and resistance prediction for compounds like Osimertinib. AI and ML approaches can analyze complex, large-scale datasets generated from preclinical studies, including genomic data, proteomic data, and imaging data, to identify patterns associated with drug response and resistance. arxiv.orgresearchgate.net These computational methods can potentially accelerate the identification of novel targets, predict the likelihood of resistance based on specific molecular profiles, and suggest optimal combination therapies. For example, multimodal machine learning models are being developed to predict patient resistance to Osimertinib by integrating various data types from preclinical and clinical sources. arxiv.org While still in relatively early stages for Osimertinib preclinical research, AI and ML hold significant promise for enhancing the efficiency and predictive power of future investigations into overcoming resistance.

Q & A

Q. What is the primary mechanism of action of AZD9291-345 against EGFR-mutant non-small cell lung cancer (NSCLC)?

this compound selectively inhibits epidermal growth factor receptor (EGFR) tyrosine kinase activity, targeting both sensitizing mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation. This dual inhibition disrupts downstream signaling pathways, such as MAPK and PI3K/AKT, leading to apoptosis in EGFR-dependent tumors. Experimental validation typically involves kinase inhibition assays, Western blotting for phospho-EGFR/ERK/AKT, and xenograft models comparing wild-type vs. mutant EGFR activity .

Q. What experimental models are recommended for initial efficacy testing of this compound?

Use EGFR-mutant NSCLC cell lines (e.g., PC-9, H1975) for in vitro studies and patient-derived xenograft (PDX) models with confirmed T790M status for in vivo validation. Ensure models are characterized via Sanger sequencing or digital droplet PCR to confirm mutation profiles. Dose-response curves (IC50 calculations) and longitudinal tumor volume measurements are critical for assessing potency and durability of response .

Q. How should researchers address variability in this compound response rates across clinical cohorts?

Stratify patient-derived data by T790M mutation status using central laboratory confirmation (e.g., cobas® EGFR Mutation Test). Analyze progression-free survival (PFS) and objective response rates (ORR) with Cox proportional hazards models, adjusting for covariates like prior therapy history and baseline tumor burden. Contradictory efficacy data (e.g., T790M-negative responders) should be explored through RNA sequencing to identify bypass signaling pathways .

Advanced Research Questions

Q. What methodological approaches differentiate on-target vs. off-target resistance mechanisms in this compound-resistant models?

Combine CRISPR-Cas9 knockout of EGFR with this compound treatment in resistant cell lines. If resistance persists, perform whole-exome sequencing to identify off-target mutations (e.g., MET amplification, HER2 activation). Pharmacological inhibition studies (e.g., crizotinib for MET) can validate compensatory pathways. Include longitudinal plasma ctDNA analysis in preclinical models to track clonal evolution .

Q. How can researchers optimize combination therapies to overcome this compound resistance?

Design factorial experiments testing this compound with inhibitors of parallel survival pathways (e.g., MEK, STAT3). Use synergistic scoring (e.g., Chou-Talalay Combination Index) to quantify interactions. Prioritize combinations with minimal overlapping toxicity by referencing pharmacokinetic (PK) profiles from Phase I trials. Validate in PDX models with histopathological assessment of tumor viability and stromal remodeling .

Q. What statistical methods are appropriate for analyzing contradictory preclinical and clinical data on this compound efficacy?

Apply Bayesian hierarchical models to reconcile discrepancies between in vitro/in vivo findings and clinical trial outcomes. Incorporate covariates such as tumor microenvironment heterogeneity or drug penetration rates. Sensitivity analyses should assess the impact of outlier datasets, and meta-analyses of published studies (e.g., AURA trials) can identify consensus biomarkers .

Q. How should researchers design studies to evaluate this compound’s impact on tumor immune microenvironments?

Use multiplex immunofluorescence (mIF) to quantify tumor-infiltrating lymphocytes (TILs) and PD-L1 expression in pre- and post-treatment biopsies. Pair with cytokine profiling (e.g., IL-6, IFN-γ) to assess immunomodulatory effects. Correlate findings with RNA-seq data (e.g., CIBERSORTx for immune cell deconvolution) to identify mechanisms linking EGFR inhibition to immune evasion .

Methodological Guidelines

  • Data Reproducibility : Document experimental protocols in line with BJOC standards, including batch numbers for reagents, equipment calibration records, and raw data archiving. Provide supplementary materials for peer review, such as uncropped Western blot images and flow cytometry gating strategies .
  • Ethical Compliance : For studies involving patient samples, obtain IRB approval and adhere to CONSORT guidelines for clinical data reporting. Explicitly state inclusion/exclusion criteria and informed consent processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD9291-345
Reactant of Route 2
Reactant of Route 2
AZD9291-345

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.